[1,2,4]Triazolo[1,5-a]pyridin-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCWLXLOTSWZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Nitrogen Containing Heterocyclic Systems
Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of carbon atoms and at least one nitrogen atom. These systems are fundamental in chemistry and biology, forming the core of countless natural products, including alkaloids, vitamins, and the nucleobases of DNA and RNA. In medicinal chemistry, these scaffolds are of paramount importance; a significant percentage of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle.
The ekb.egnih.govgoogle.comtriazolo[1,5-a]pyridine scaffold, the parent structure of ekb.egnih.govgoogle.comTriazolo[1,5-a]pyridin-5-amine, belongs to a class of compounds known as aza-indolizines. It consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine (B92270) ring. This fusion creates a delocalized 10-π electron system. A particularly noteworthy characteristic of the related ekb.egnih.govgoogle.comtriazolo[1,5-a]pyrimidine system is its structural similarity to purines, the fundamental components of nucleic acids. nih.govresearchgate.net This relationship makes the scaffold a "purine isostere," meaning it can mimic natural purines and potentially interact with biological targets that recognize them, such as enzymes and receptors. nih.gov This bioisosteric potential is a key driver for its exploration in drug discovery. researchgate.net
The versatility of the broader ekb.egnih.govgoogle.comtriazolo[1,5-a]pyrimidine scaffold has been demonstrated in its ability to also act as a bioisostere for other chemical groups, such as the carboxylic acid functional group and the N-acetyl fragment of ε-N-acetylated lysine. nih.gov The addition of an amine group at the 5-position of the pyridine ring, creating ekb.egnih.govgoogle.comTriazolo[1,5-a]pyridin-5-amine, further functionalizes the core structure, providing a crucial point for chemical modification and interaction with biological targets.
Overview of Research Trajectories Forekb.egnih.govgoogle.comtriazolo 1,5 a Pyridin 5 Amine
Established Synthetic Routes for theorganic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridin-5-amine Scaffold
The construction of the core organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine ring system is paramount for the subsequent synthesis of the 5-amino derivative and its analogs. Key strategies involve either transition-metal-catalyzed reactions or cyclization of pyridine-based precursors.
Transition-metal catalysis offers efficient pathways to the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine skeleton through the formation of critical N-N or N-C bonds. Copper-based catalysts are particularly prominent in this area. One notable method involves the reaction of 2-aminopyridine (B139424) with nitriles, catalyzed by copper(I) bromide (CuBr), which proceeds through a consecutive addition and oxidative cyclization sequence. mdpi.com This approach is valued for its operational simplicity and the use of readily available starting materials. organic-chemistry.org
Further developments have explored other catalytic systems. For instance, a heterogeneous Cu-Zn/Al-Ti catalyst has been used for the reaction between 2-aminopyridine and nitriles under atmospheric air. mdpi.com Mechanochemical methods have also been developed, utilizing copper acetate (B1210297) in a [3+2] cycloaddition reaction between azinium-N-imines and nitriles. mdpi.com Beyond copper, manganese-porphyrin systems have been reported for the annulation between 1,2,3,4-tetrazole and nitriles. mdpi.com Palladium catalysis has been employed in the synthesis of the isomeric organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines through the addition of hydrazides to 2-chloropyridine, a strategy that highlights the versatility of transition metals in synthesizing this class of heterocycles. organic-chemistry.org
| Catalyst System | Reactants | Reaction Type | Reference |
| CuBr / air | 2-Aminopyridine, Nitrile | Oxidative Coupling/Cyclization | organic-chemistry.org, mdpi.com |
| Copper Acetate | Azinium-N-imines, Nitrile | [3+2] Cycloaddition | mdpi.com |
| Cu-Zn/Al-Ti | 2-Aminopyridine, Nitrile | Oxidative Cyclization | mdpi.com |
| Mn-Porphyrin | 1,2,3,4-Tetrazole, Nitrile | Annulation | mdpi.com |
| Palladium | 2-Chloropyridine, Hydrazides | Addition/Dehydration | organic-chemistry.org |
While the direct use of aminopyrazoles for the synthesis of the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine ring is not widely documented, cyclization strategies employing structurally related precursors, particularly 2-aminopyridine derivatives, are well-established. These methods typically involve the formation of an intermediate that undergoes intramolecular cyclization to form the fused triazole ring.
A common precursor is N-(pyridin-2-yl)formamidoxime, which can be prepared from 2-aminopyridine and subsequently cyclized using trifluoroacetic anhydride (B1165640) to yield the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine core. organic-chemistry.orgresearchgate.net Another important class of precursors is N-(pyridin-2-yl)benzimidamides. organic-chemistry.orgresearchgate.net These compounds undergo intramolecular annulation mediated by an oxidizing agent. organic-chemistry.orgresearchgate.net Metal-free oxidative N-N bond formation can be achieved using reagents like phenyliodine bis(trifluoroacetate) (PIFA), which promotes the reaction with high efficiency and short reaction times. organic-chemistry.orgresearchgate.net Similarly, an iodine/potassium iodide (I₂/KI) system provides an environmentally benign method for the oxidative cyclization of N-aryl amidines. organic-chemistry.org
| Precursor | Cyclization Reagent/Condition | Key Transformation | Reference |
| N-(pyrid-2-yl)formamidoxime | Trifluoroacetic anhydride | Dehydrative Cyclization | organic-chemistry.org, researchgate.net |
| N-(pyridin-2-yl)benzimidamide | Phenyliodine bis(trifluoroacetate) (PIFA) | Oxidative N-N Bond Formation | organic-chemistry.org, researchgate.net |
| N-Aryl Amidine | Iodine/Potassium Iodide (I₂/KI) | Oxidative N-N Bond Formation | organic-chemistry.org |
| Enaminonitriles, Benzohydrazides | Microwave Heating (catalyst-free) | Tandem Transamidation/Cyclization | mdpi.com |
Advanced Synthetic Transformations fororganic-chemistry.orgresearchgate.netnih.govTriazolo[1,5-a]pyridin-5-amine Derivatives
Once the core scaffold is synthesized, advanced transformations are employed to introduce diverse functional groups, control stereochemistry, and prepare labeled compounds for specific applications.
Regioselective functionalization allows for the precise modification of the heterocyclic core at specific positions, which is critical for structure-activity relationship (SAR) studies. One powerful technique is the regioselective lithiation of the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine ring, which directs subsequent electrophilic attack to a specific carbon atom. acs.org Another common strategy involves the introduction of a halogen, such as bromine, onto the ring, which can then serve as a handle for further modifications. mdpi.com For example, a bromo-substituted organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine can undergo transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to introduce new carbon-carbon bonds in a regioselective manner. mdpi.com
The stereoselective synthesis of chiral analogs of organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridin-5-amine is crucial for developing compounds that can interact specifically with chiral biological targets. While methods for the direct asymmetric synthesis of the core are not common, stereoselectivity is typically achieved by coupling the achiral heterocyclic scaffold with enantiomerically pure side chains. This approach is exemplified in the synthesis of potent RORγt inverse agonists, where a chiral piperidine (B6355638) moiety was attached to the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine core. The synthesis of such derivatives relies on the use of chiral building blocks prepared beforehand to introduce the desired stereochemistry into the final molecule.
Radiolabeled derivatives are indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of such compounds involves incorporating a positron-emitting isotope, such as Carbon-11 (¹¹C, half-life ≈ 20.4 min) or Fluorine-18 (¹⁸F, half-life ≈ 110 min), into the molecule. nih.gov Strategies for radiolabeling are often developed using closely related scaffolds. For instance, in the development of PET tracers for the A₂A adenosine (B11128) receptor, a organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivative was labeled by introducing an ¹⁸F-fluoroethyl group onto a phenolic precursor in the final synthetic step. nih.gov This late-stage fluorination is a common strategy that minimizes the handling of radioactive material. Such approaches, including the synthesis of precursors suitable for labeling with ¹¹C or ¹⁸F, are directly applicable to the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold for the development of novel PET imaging agents. nih.govnih.gov
Exploration of Green Chemistry Principles inguidechem.comresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridin-5-amine Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridin-5-amine, several green strategies have been explored for the construction of the core triazolopyridine ring system. These methods often focus on the use of alternative energy sources, safer solvents, and catalyst-free conditions.
One prominent green approach is the use of microwave irradiation . A catalyst-free and additive-free method for synthesizing guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines has been developed using microwave heating. nih.gov This tandem reaction between enaminonitriles and benzohydrazides proceeds via a transamidation mechanism followed by nucleophilic addition and condensation. nih.gov The key advantages of this method are the short reaction times, high yields, and the avoidance of metal catalysts and other additives that can lead to waste and toxicity. nih.gov
Another environmentally benign method involves an Iodine/Potassium Iodide (I2/KI)-mediated oxidative N-N bond formation . This approach provides an efficient and scalable synthesis of various 1,5-fused 1,2,4-triazoles, including the guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine skeleton, from readily available N-aryl amidines. organic-chemistry.org
While direct green synthesis of the 5-amino derivative is not extensively reported, a plausible green route involves a two-step process. First, a 5-halo- guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine precursor is synthesized. For instance, 5-Bromo- guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-ylamine has been synthesized through conventional heating methods. guidechem.com Subsequently, this halogenated intermediate can be subjected to amination. Green approaches to the amination of heteroaryl halides are being actively investigated, with a focus on using less hazardous ammonia (B1221849) sources and catalyst systems with lower environmental impact.
Another potential green pathway is through the synthesis of a 5-nitro- guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine intermediate followed by reduction. While the synthesis of 2-aryl-6,8-dinitro- guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines has been reported, methods for selective nitration at the 5-position would be required. researchgate.net The subsequent reduction of the nitro group to an amine is a well-established transformation for which numerous green methods have been developed. These include catalytic transfer hydrogenation using formic acid as a reducing agent with an iron-based catalyst, and the use of zinc dust in water with a surfactant. researchgate.net Photocatalysis also offers a green protocol for the reduction of nitroaromatics to anilines. nih.gov
Table 1: Comparison of Green Synthetic Methods for the guidechem.comresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridine Core
| Method | Key Features | Starting Materials | Reaction Conditions | Advantages |
| Microwave-Assisted Synthesis | Catalyst-free, additive-free, tandem reaction | Enaminonitriles, Benzohydrazides | Microwave irradiation | Short reaction time, high yields, avoids metal catalysts |
| I2/KI-Mediated Oxidation | Environmentally benign, scalable | N-aryl amidines | I2/KI | Efficient, avoids heavy metals |
Flow Chemistry Applications and Scalable Synthesis ofguidechem.comresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridin-5-amine
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Its advantages over traditional batch processing include enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability.
The application of flow chemistry to the synthesis of functionalized guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines has been demonstrated. A continuous flow process for the preparation of ethyl guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine-2-carboxylate 3-oxide has been developed. researchgate.netthieme-connect.com This method significantly improves the isolated yield and dramatically reduces the reaction time compared to batch processing. researchgate.net While this example does not directly produce the 5-amino derivative, it establishes the feasibility of constructing the core heterocyclic system in a continuous manner, which is a critical step towards a fully continuous and scalable synthesis of guidechem.comresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridin-5-amine.
A scalable synthesis of the target compound could be envisioned as a multi-step flow process. The initial step would involve the continuous formation of a 5-functionalized guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine intermediate, such as a 5-nitro or 5-halo derivative.
For the subsequent conversion of these intermediates, flow chemistry offers significant advantages. The reduction of nitro compounds, which can be highly exothermic and pose safety risks in batch, can be performed safely and efficiently in a continuous flow reactor. Metal-free reduction of aromatic and aliphatic nitro derivatives using trichlorosilane (B8805176) has been successfully demonstrated under continuous-flow conditions. researchgate.net Another approach involves the use of a packed-bed reactor with a heterogeneous catalyst for hydrogenation. mdpi.com
Similarly, the amination of a 5-halo- guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine could be performed in a flow system. Continuous amination of heteroaryl chlorides using aqueous ammonia has been reported, providing a greener and safer alternative to traditional methods. thieme-connect.com
Table 2: Potential Flow Chemistry Steps for the Synthesis of guidechem.comresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridin-5-amine
| Step | Reaction | Flow Chemistry Advantages | Potential Reagents/Catalysts in Flow |
| 1 | Formation of guidechem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine core | Improved yield, reduced reaction time, enhanced safety | Sulfilimines, Ethyl-2-chloro-(hydroxyamino)acetate |
| 2a | Nitration at C5 (Hypothetical) | Precise temperature control, improved safety for nitration | - |
| 2b | Halogenation at C5 (Hypothetical) | Controlled reagent addition, rapid quenching | - |
| 3a | Reduction of 5-nitro group | Enhanced safety for exothermic reactions, efficient mixing | HSiCl3, Heterogeneous catalysts (e.g., Pd/C) with H2 |
| 3b | Amination of 5-halo group | Safe handling of ammonia, controlled reaction conditions | Aqueous ammonia |
Reaction Mechanisms and Chemical Reactivity Of 1 2 3 Triazolo 1,5 a Pyridin 5 Amine
Mechanistic Investigations of Derivatization Reactions
Derivatization of wikipedia.orgmdpi.commdpi.comtriazolo[1,5-a]pyridin-5-amine can be achieved through reactions targeting the 5-amino group or by substitution on the heterocyclic core. The primary amino group is a versatile handle for synthetic transformations, notably through acylation and diazotization reactions.
Acylation: The 5-amino group can undergo acylation reactions with reagents like acid chlorides or anhydrides. Drawing parallels from studies on other heteroaromatic amines, such as 5-amino-1,2,3-triazoles, the mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. mdpi.comresearchgate.net This is followed by the elimination of a leaving group (e.g., chloride or acetate) to form the corresponding amide. This transformation is typically straightforward and provides a means to attach various functional side chains.
Diazotization and the Sandmeyer Reaction: A powerful method for the derivatization of the 5-amino group involves its conversion to a diazonium salt. Primary arylamines react with nitrous acid (HNO₂) to yield arenediazonium salts (Ar-N₂⁺). libretexts.org These salts are valuable synthetic intermediates because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. The copper(I)-catalyzed replacement of the diazonium group is known as the Sandmeyer reaction. wikipedia.org The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr). It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with a copper(II) species that transfers a halide or pseudohalide, yielding the final product and regenerating the copper(I) catalyst. wikipedia.org This allows for the introduction of chloro, bromo, cyano, and hydroxyl groups, providing a versatile route to a wide range of derivatives.
| Reaction Type | Reagents | Key Mechanistic Steps | Product Type |
|---|---|---|---|
| Acylation | Acid Chloride (RCOCl), Acetic Anhydride (B1165640) ((RCO)₂O) | Nucleophilic attack by NH₂, elimination of leaving group | Amide |
| Sandmeyer Reaction (Halogenation) | 1. NaNO₂, HCl 2. CuCl or CuBr | Diazotization, single-electron transfer from Cu(I), formation of aryl radical, halogen transfer from Cu(II) | 5-Chloro or 5-Bromo derivative |
| Sandmeyer Reaction (Cyanation) | 1. NaNO₂, HCl 2. CuCN | Diazotization, single-electron transfer from Cu(I), formation of aryl radical, cyanide transfer from Cu(II) | 5-Cyano derivative |
Intramolecular and Intermolecular Interactions Governing Reactivity
The chemical reactivity of wikipedia.orgmdpi.commdpi.comtriazolo[1,5-a]pyridin-5-amine is significantly influenced by both intramolecular electronic effects and intermolecular forces.
Intramolecular Interactions: The molecule's electronic structure is a hybrid of the electron-donating triazole ring and the electron-withdrawing pyridine (B92270) ring. nih.gov This creates an inherent dipole in the molecule. The addition of the powerful electron-donating amino group (-NH₂) at the C5 position further enriches the pyridine ring with electron density, influencing the sites of electrophilic and nucleophilic attack. Computational studies on the related wikipedia.orgmdpi.commdpi.comtriazolo[4,3-a]pyridin-3-amine show a significant redistribution of electron density across the fused system due to the interplay between the rings and the amino substituent. mdpi.com This electronic push-pull system is a defining intramolecular feature governing its reactivity.
Intermolecular Interactions:
Hydrogen Bonding: The most significant intermolecular force is hydrogen bonding. X-ray diffraction studies of the isomer 1,2,4-triazolo[4,3-a]pyridin-3-amine have shown the formation of strong N-H···N hydrogen bonds where the amino group acts as a hydrogen bond donor and a nitrogen atom of the triazole ring on an adjacent molecule acts as the acceptor. mdpi.com This interaction leads to the formation of dimeric structures in the solid state and influences properties like melting point and solubility.
Metal Coordination: The wikipedia.orgmdpi.commdpi.comtriazolo[1,5-a]pyridine scaffold possesses multiple nitrogen atoms with accessible lone pairs of electrons, making it an effective ligand for metal ions. nih.gov The nitrogen atoms of the pyridine ring and the triazole ring can coordinate with metal centers, forming stable complexes. This interaction is a key aspect of its potential application in coordination chemistry and materials science.
| Interaction Type | Participating Groups | Description | Effect on Reactivity |
|---|---|---|---|
| Intramolecular Electron Distribution | Triazole Ring, Pyridine Ring, 5-Amino Group | Electron donation from the triazole and amino groups to the electron-deficient pyridine ring. | Modulates the sites of electrophilic and nucleophilic attack on the aromatic core. |
| Intermolecular Hydrogen Bonding | 5-Amino Group (Donor), Ring Nitrogens (Acceptor) | Formation of N-H···N bonds between molecules. mdpi.com | Influences solid-state structure, solubility, and crystal packing. |
| Intermolecular Metal Coordination | Ring Nitrogens (N1, N3, N4) | Lone pairs on nitrogen atoms can coordinate with metal ions to form complexes. nih.gov | Allows for the formation of coordination polymers and metal-organic frameworks. |
Electrophilic and Nucleophilic Substitution Patterns on thewikipedia.orgmdpi.commdpi.comTriazolo[1,5-a]pyridin-5-amine Core
The substitution pattern of the fused ring is dictated by the combined electronic effects of the two rings and the amino substituent. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack but susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C5 and C7 in this system). youtube.com
Electrophilic Substitution: The powerful electron-donating 5-amino group is a strong activating group for electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. In the wikipedia.orgmdpi.commdpi.comtriazolo[1,5-a]pyridin-5-amine ring system, the positions ortho to the amino group are C6, while the para position is C8. Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation) is predicted to occur preferentially at the C6 and C8 positions.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, especially if a good leaving group is present. The positions most activated for nucleophilic attack are C5 and C7. In the case of the parent compound, nucleophilic attack would require the displacement of a hydride ion, which is generally unfavorable. However, if a leaving group (such as a halogen) were present at the C5 or C7 position, it would be readily displaced by a strong nucleophile. The presence of the amino group at C5 would likely disfavor nucleophilic attack at that position due to increased electron density.
| Position | Reaction Type | Predicted Reactivity | Rationale |
|---|---|---|---|
| C6 | Electrophilic Substitution | Highly Favored | Ortho to the strongly activating -NH₂ group. |
| C7 | Nucleophilic Substitution | Favored (with leaving group) | Para to the pyridine ring nitrogen (N4), activating the position. |
| C8 | Electrophilic Substitution | Favored | Para to the strongly activating -NH₂ group (via pyridine ring). |
Stability and Degradation Pathways of thewikipedia.orgmdpi.commdpi.comTriazolo[1,5-a]pyridin-5-amine Scaffold
The wikipedia.orgmdpi.commdpi.comtriazolo[1,5-a]pyridine scaffold is generally considered to be chemically and thermally stable. Its stability is evidenced by the fact that the isomeric wikipedia.orgmdpi.commdpi.comtriazolo[4,3-a] systems often undergo an acid-catalyzed Dimroth rearrangement to form the more thermodynamically stable [1,5-a] fusion pattern. mdpi.com However, like most nitrogen-containing heterocycles, it is susceptible to oxidative degradation.
The most probable degradation pathway involves the oxidation of the ring nitrogen atoms to form N-oxides. The pyridine nitrogen (N4) is particularly susceptible to oxidation, but the triazole nitrogens could also be oxidized under stronger conditions. The formation of N-oxides from heterocyclic amines is a known metabolic pathway and can also occur under chemical oxidation. mdpi.com These N-oxide derivatives are often stable, isolable compounds. For example, pyridine N-oxides are common synthetic intermediates used in the preparation of substituted pyridines. nih.govnih.gov Further degradation could potentially involve ring-opening reactions, but this would typically require harsh conditions such as strong acids or bases at elevated temperatures. The compound is not expected to be particularly susceptible to hydrolysis under neutral conditions.
| Condition | Pathway | Potential Products | Notes |
|---|---|---|---|
| Oxidation (e.g., with H₂O₂, m-CPBA) | N-Oxidation | wikipedia.orgmdpi.commdpi.comTriazolo[1,5-a]pyridin-5-amine 4-oxide | Oxidation of the pyridine nitrogen is the most likely initial step. |
| Strong Acid/Heat | Ring Cleavage | Substituted pyridines and triazoles | Generally requires harsh conditions; the scaffold is relatively stable. |
Structural Modifications and Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 1,5 a Pyridin 5 Amine Analogs
Bioisosteric Replacements within thenih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine and Related Scaffolds
Bioisosterism is a key strategy in drug design, involving the substitution of a moiety with another that retains similar physical and chemical properties, leading to comparable biological activity. The nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine ring system, a close analog of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold, is recognized as a bioisostere of the purine (B94841) ring. escholarship.orgnih.gov This similarity has prompted investigations into its derivatives as potential replacements for purines in various biological targets. escholarship.orgnih.gov
Studies on related scaffolds have provided valuable insights. For instance, in the context of anti-malarial drug discovery targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), replacing the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core with a nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold resulted in a significant 100-fold decrease in binding affinity. nih.gov This highlights the critical role of the pyrimidine (B1678525) nitrogen (N5) in the activity of the parent compound. nih.gov Further bioisosteric modifications, such as substituting the core with pyrazolo[1,5-a]pyrimidine (B1248293), led to an approximately 8.5-fold reduction in activity, underscoring the importance of the N4 nitrogen in the five-membered ring for both enzyme inhibition and antiparasitic effects. nih.gov Conversely, imidazo[1,2-α]pyrimidines have been shown to bind more potently than the corresponding triazolopyrimidines in some cases. nih.gov The 1,2,4-triazole (B32235) group has also been successfully employed as a bioisosteric replacement for an amide group in pyrazolo[1,5-a]pyrimidine inhibitors of casein kinase 2 (CSNK2), improving both potency and metabolic stability. nih.gov
These findings demonstrate that even subtle changes in the heterocyclic core, such as the number and position of nitrogen atoms, can have a profound impact on biological activity. The nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold itself has been explored as a bioisostere for carboxylic acids and the N-acetyl fragment of ε-N-acetylated lysine. nih.govnih.gov
| Original Scaffold | Bioisosteric Replacement | Effect on Activity | Reference |
|---|---|---|---|
| nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine | nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine | 100-fold reduction in binding affinity for PfDHODH | nih.gov |
| nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | ~8.5-fold reduction in activity against PfDHODH | nih.gov |
| nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine | Imidazo[1,2-α]pyrimidine | Potentially more potent binding depending on substitution | nih.gov |
| Amide group in Pyrazolo[1,5-a]pyrimidine | 1,2,4-Triazole | Improved potency and metabolic stability as CSNK2 inhibitors | nih.gov |
Impact of Substituent Variation on Chemical Properties and Interactions
The chemical properties and biological interactions of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridin-5-amine scaffold can be finely tuned by varying the substituents at different positions. Structure-activity relationship (SAR) studies on related nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have established clear requirements for optimal activity in various therapeutic areas.
For instance, in a series of anticancer agents, potent activity was linked to the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position. acs.org On the phenyl ring attached to the scaffold, fluoro atoms at the ortho positions were found to be necessary for optimal activity. acs.org At the para position of this phenyl ring, the best activity was observed with an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group. acs.org
In the development of inhibitors for ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), detailed SAR studies of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives led to the development of compounds with strong and selective inhibitory activity. nih.gov Similarly, for xanthine (B1682287) oxidase inhibitors based on the same scaffold, it was found that 23 out of 75 synthesized purine analogues exhibited better inhibitory activity than the reference drug allopurinol. nih.gov The most potent compound, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was 23 times more potent than allopurinol. nih.gov
Rational Design ofnih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine Derivatives Based on Structural Insights
Rational drug design, which relies on the three-dimensional structure of the biological target, has been instrumental in the development of potent and selective nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridin-5-amine analogs and related compounds. X-ray crystallography and molecular modeling have provided detailed insights into the binding modes of these compounds, guiding the design of new derivatives with improved properties.
For example, X-ray structure-guided lead optimization of a nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine-based inhibitor of PfDHODH led to the identification of a preclinical candidate with enhanced metabolic stability and in vivo efficacy. nih.gov Crystallographic evidence has also shown that a 1,2,4-triazole group, when used as a bioisostere for an amide, can form key hydrogen bonds with amino acid residues in the ATP-binding pocket of the target enzyme. nih.gov
Molecular docking simulations have been employed to understand the intermolecular interactions between nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine-based xanthine oxidase inhibitors and the active site of the enzyme. nih.gov These studies predicted that the most potent compounds interact with the same amino acid residues as allopurinol, providing a rationale for their inhibitory activity. nih.gov The design of novel nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives as anticancer agents was also guided by a molecular hybridization strategy. nih.gov
Conformational Analysis ofnih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine and its Derivatives
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. The nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold is part of a larger family of aza-indolizines, which are described as aza-analogs of a delocalized 10-π electron system. nih.gov While generally considered to have a marked aromatic character, studies on the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine heterocycle suggest a somewhat limited degree of aromaticity. nih.gov
Structural studies of related compounds, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, have shown that the molecule adopts a nearly planar conformation. nih.gov The dihedral angle between the pyridine (B92270) and triazole rings was found to be very small, indicating a high degree of planarity. nih.gov The fused ring system of triazoles, in general, provides a rigid and planar structure with an extended π-conjugation system. mdpi.com However, the introduction of bulky substituents can induce a twisted conformation, which may reduce the conjugation length and influence the molecule's photophysical and biological properties. mdpi.com For instance, the introduction of an ethyl group in proximity to a biphenyl (B1667301) moiety in a related triazoloquinazoline system resulted in a twisted conformation. mdpi.com
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets, which are themselves chiral. The differential activity of enantiomers is a well-established principle in pharmacology.
In the context of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, a clear stereochemical requirement for high potency has been identified in a series of anticancer agents. acs.org Specifically, a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position was found to be essential for achieving high potency, highlighting the importance of the (S)-configuration at this chiral center. acs.org This indicates that the target, likely tubulin, has a specific stereochemical preference for binding, and only one enantiomer can effectively engage in the necessary interactions to elicit the biological response. This underscores the importance of controlling stereochemistry during the synthesis and development of new therapeutic agents based on this scaffold.
Advanced Spectroscopic and Analytical Characterization Of 1 2 3 Triazolo 1,5 a Pyridin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridin-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic protons on the pyridine (B92270) and triazole rings would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the fused heterocyclic rings would exhibit distinct signals in the aromatic region of the spectrum. The chemical shifts would be influenced by the nitrogen atoms within the rings and the amino substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridine Ring System
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | Singlet, ~8.0-8.5 | - |
| C-2 | - | ~150-155 |
| C-3a | - | ~140-145 |
| H-5 | Doublet | - |
| C-5 | - | Varies with substitution |
| H-6 | Doublet of doublets | - |
| C-6 | - | ~110-120 |
| H-7 | Doublet of doublets | - |
| C-7 | - | ~125-135 |
| H-8 | Doublet | - |
| C-8 | - | ~115-125 |
Note: These are approximate values and can be influenced by substituents and solvent.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridin-5-amine (C₇H₆N₄), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition.
In addition to providing the molecular weight, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragments. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.net Studying these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.
Table 2: HRMS Data for an Exemplary Substituted mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridine mdpi.com
| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|
This table demonstrates the high accuracy of HRMS in confirming the elemental composition of a related molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" for the compound and are useful for identifying the presence of specific functional groups.
For mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridin-5-amine, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amino group, typically in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings would appear in the 1500-1650 cm⁻¹ region. The N-N stretching of the triazole ring and various C-H bending vibrations would also be present. A study of the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine provides insight into the vibrational modes of a similar heterocyclic system with an amino substituent. mdpi.com
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Table 3: Expected IR Absorption Bands for mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridin-5-amine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N and C=C stretch (ring) | 1500 - 1650 |
| N-H bend (amine) | 1550 - 1650 |
| C-N stretch | 1200 - 1350 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise positions of all atoms, as well as bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous confirmation of the connectivity and planarity of the mdpi.comufv.brresearchgate.nettriazolo[1,5-a]pyridine ring system and the geometry of the amino substituent.
Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. For mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridin-5-amine, the amino group and the nitrogen atoms of the heterocyclic rings could participate in a network of hydrogen bonds.
While a crystal structure for the specific title compound is not available in the searched literature, the crystal structure of the isomeric 1,2,4-triazolo[4,3-a]pyridin-3-amine has been reported, showing that the molecules are linked by N-H···N hydrogen bonds in the solid state. mdpi.com This provides a model for the type of structural information that would be obtained for mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridin-5-amine.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. nih.gov They are powerful tools for determining the absolute configuration of enantiomers and assessing their enantiomeric purity.
The parent molecule, mdpi.comufv.brresearchgate.netTriazolo[1,5-a]pyridin-5-amine, is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit any ECD or VCD signals. Chiroptical spectroscopy would only become applicable if a chiral center were introduced into the molecule, for example, through substitution with a chiral group. In such a case, ECD and VCD could be used to establish the absolute stereochemistry of the resulting chiral derivative.
Computational and Theoretical Chemistry Studies Of 1 2 3 Triazolo 1,5 a Pyridin 5 Amine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine at the electronic level. These calculations provide a detailed understanding of molecular geometry, orbital energies, and reactivity patterns.
Detailed Research Findings: DFT methods are employed to optimize the molecular geometry of scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine, predicting bond lengths, bond angles, and dihedral angles in its ground state. From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. jchemrev.com
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, help in predicting how the molecule will interact with other chemical species. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. jchemrev.com Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.netmdpi.com
Table 1: Predicted Electronic Properties of Triazoloazine Scaffolds via DFT
| Property | Description | Typical Predicted Value/Finding |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Calculated to predict regions of electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Calculated to predict regions of nucleophilic attack. |
| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. jchemrev.com | A smaller gap suggests higher polarizability and reactivity. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| UV-Vis λmax | Wavelength of maximum absorption in the electronic spectrum, predicted by TD-DFT. mdpi.com | Used to correlate with experimental spectra and understand electronic transitions. |
| Vibrational Frequencies | Predicted IR and Raman active modes for functional groups. researchgate.net | Helps in the structural confirmation and analysis of spectroscopic data. |
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine, MD simulations provide valuable information about its conformational flexibility and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules.
Detailed Research Findings: MD simulations can explore the potential energy surface of the molecule, revealing its most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site. The planarity of the fused ring system and the rotational freedom of the exocyclic amine group are key aspects that can be investigated. nih.gov
In the context of intermolecular interactions, MD simulations can model how scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine interacts with water molecules in an aqueous environment, providing insights into its solubility. Crucially, these simulations can detail the formation and dynamics of hydrogen bonds, which are vital for molecular recognition in biological systems. nih.govresearchgate.net For instance, the nitrogen atoms in the triazolopyridine core and the amine group can act as hydrogen bond acceptors and donors, respectively. nih.gov Analysis of the simulation trajectory can provide metrics such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to characterize the local environment around specific atoms. researchgate.net
Table 2: Intermolecular Interactions of scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine Investigated by MD Simulations
| Interaction Type | Potential Atoms Involved | Significance |
| Hydrogen Bonding | Amine group (-NH2) as donor; N1, N2, N4 atoms in the ring system as acceptors. | Crucial for specific binding to biological targets like proteins and nucleic acids. nih.gov |
| π-π Stacking | The aromatic triazolopyridine ring system. | Interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. |
| Hydrophobic Interactions | The pyridine (B92270) part of the fused ring system. | Contributes to binding affinity and stability within nonpolar regions of a receptor. |
| Van der Waals Forces | All atoms in the molecule. | General non-specific interactions that contribute to the overall stability of molecular complexes. |
Docking and Scoring Methodologies for Predicting Binding to Biological Targets and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine, docking is used to predict its binding mode and affinity to a specific protein target, providing a hypothesis for its potential mechanism of action.
Detailed Research Findings: The process begins with the three-dimensional structures of both the ligand ( scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine) and the target protein. Docking algorithms systematically sample a large number of orientations and conformations of the ligand within the protein's active site. Each of these poses is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.
Studies on related triazolopyrimidine and triazolopyridine derivatives have used docking to identify potential inhibitors for various targets, such as kinases, viral proteases, and bacterial enzymes. nih.govresearchgate.net For example, docking studies on scilit.commdpi.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-ones as potential SARS-CoV-2 main protease inhibitors revealed key interactions with active site residues like His41 and Cys145. nih.gov Similarly, docking of other derivatives into the active site of DNA gyrase has helped explain their antibacterial activity. researchgate.net These studies provide a framework for how scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine could be docked into a relevant target to analyze its potential interactions, such as hydrogen bonds with polar residues or hydrophobic interactions with nonpolar residues.
Table 3: Hypothetical Docking Simulation Results for scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine
| Parameter | Description | Example Finding |
| Target Protein | The biological macromolecule of interest (e.g., a protein kinase). | Protein Kinase XYZ (hypothetical). |
| Binding Site | The specific pocket or cleft on the protein where the ligand binds. | ATP-binding site. |
| Binding Score | A numerical value from a scoring function estimating binding affinity. | -8.5 kcal/mol. |
| Predicted Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bond from the 5-amine group to the backbone carbonyl of Glu101; π-π stacking with Phe150. |
| Key Residues | Amino acids in the binding site that are crucial for the interaction. | Glu101, Val35, Leu149, Phe150. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds, including derivatives of scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine.
Detailed Research Findings: The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., SlogP), and electronic properties.
Next, a mathematical model is built using statistical methods or machine learning algorithms (like Multiple Linear Regression, Support Vector Machines, or Random Forest) to correlate the descriptors with the observed activity. scilit.commdpi.com For instance, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs against Plasmodium falciparum identified five significant descriptors and used them to construct a predictive regression model. mdpi.com The resulting equation was: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2. mdpi.com The model's predictive power is then validated using internal (e.g., cross-validation) and external test sets. mdpi.com A validated QSAR model can then be used to predict the activity of scilit.commdpi.comresearchgate.netTriazolo[1,5-a]pyridin-5-amine and guide the design of new analogs with potentially improved potency.
Table 4: Common Molecular Descriptors Used in QSAR Modeling for Heterocyclic Compounds
| Descriptor Class | Example Descriptor | Information Encoded |
| Topological | Wiener Index | Molecular size and branching. |
| Electronic | Dipole Moment | Polarity and charge distribution. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting capabilities and reactivity. |
| Hydrophobicity | SlogP | The logarithm of the partition coefficient between n-octanol and water; relates to membrane permeability. mdpi.com |
| Surface Area | vsurf-CW2, vsurf-W2 | Descriptors related to molecular surface properties and water interactions. mdpi.com |
researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine as a Ligand in Homogeneous and Heterogeneous Catalysis
While direct studies on the catalytic applications of researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine are limited, the broader family of triazolopyridines has been recognized for its potential as ligands in both homogeneous and heterogeneous catalysis. The nitrogen atoms within the fused ring system can act as effective coordination sites for metal centers, forming stable complexes that can catalyze a variety of chemical transformations.
The synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines itself can be achieved through various catalytic methods, including copper-catalyzed reactions. For instance, a copper-catalyzed aerobic oxidative coupling reaction provides a pathway to 1,2,4-triazole (B32235) derivatives, highlighting the interaction of this heterocyclic system with transition metals. organic-chemistry.org Such synthetic routes underscore the affinity of the triazolopyridine core for metal catalysts, which is a prerequisite for its use as a ligand.
The lone electron pairs on the nitrogen atoms of the triazole and pyridine rings allow these molecules to act as bidentate or tridentate chelating ligands. This chelation can stabilize metal catalysts, enhance their reactivity, and influence the stereoselectivity of the catalyzed reactions. Although specific data for researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine is not extensively documented in the context of catalysis, the fundamental structural features suggest its potential utility in this field. Further research is needed to explore the synthesis of its metal complexes and evaluate their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.
Applications Of 1 2 3 Triazolo 1,5 a Pyridin 5 Amine in Advanced Materials Science
Integration into Functional Polymers and Frameworks for Targeted Applications
The incorporation of researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine into polymeric structures or organic frameworks can impart specific functionalities to the resulting materials. The amine group at the 5-position provides a reactive site for polymerization or for grafting onto existing polymer backbones. This could lead to the development of functional polymers with enhanced thermal stability, specific recognition capabilities, or interesting electronic properties.
While there is a lack of direct research on polymers derived from researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine, the concept of integrating heterocyclic compounds into polymers is well-established. For example, polymers containing triazole rings are known for their high thermal stability and are used in a variety of high-performance applications. The triazolopyridine moiety, with its rigid and planar structure, could contribute to creating polymers with a high glass transition temperature and good mechanical properties.
Furthermore, the ability of the triazolopyridine core to interact with metal ions could be exploited in the design of stimuli-responsive polymers or materials for selective metal ion sensing and extraction. The development of such materials would depend on the successful synthesis and polymerization of monomers based on researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine.
Photophysical Properties and Potential Applications in Optoelectronic Materials
The photophysical properties of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivatives have been a subject of significant research, with promising applications in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs). These compounds often exhibit strong fluorescence and high thermal stability, which are crucial for the performance and longevity of electronic devices.
Structurally modified researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivatives have been investigated as promising materials for highly efficient blue fluorescent OLEDs. researchgate.net These materials have demonstrated high photoluminescence quantum yields (PLQY) exceeding 86% and excellent thermal stability with decomposition temperatures in the range of 454-476 °C. researchgate.net The rigid and planar structure of the fused rings, combined with the extended π-conjugation, contributes to their favorable photophysical properties. mdpi.comresearchgate.net
Derivatives of researchgate.netresearchgate.netresearchgate.nettriazolopyridine are also considered suitable scaffolds for designing molecules with high triplet energies, which is advantageous for their use as host materials in phosphorescent OLEDs (PhOLEDs). mdpi.comresearchgate.net For instance, devices based on a carbazole-substituted researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine have shown remarkable electroluminescence performance. mdpi.comresearchgate.net The amino group in researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine can be further functionalized to tune the electronic and photophysical properties of the molecule, potentially leading to the development of new and improved materials for a range of optoelectronic applications.
| Compound | Photoluminescence Quantum Yield (PLQY) | Decomposition Temperature (Td) | Application |
|---|---|---|---|
| Structurally Modified researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine Derivative 1 | > 86% | 454 °C | Blue Fluorescent OLEDs |
| Structurally Modified researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine Derivative 2 | > 86% | 476 °C | Blue Fluorescent OLEDs |
| Carbazole-substituted researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine | - | - | Host material in PhOLEDs |
Coordination Chemistry and Metal-Organic Framework (MOF) Precursors
The coordination chemistry of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine and its derivatives is a rich area of study, with the potential for creating novel coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the heterocyclic system can act as excellent donor sites for a wide variety of metal ions.
The interaction between metal ions and 1,2,4-triazolo[1,5-a]pyrimidine ligands, which are structurally similar to triazolopyridines, has been shown to be a versatile approach for the synthesis of MOFs and other multidimensional systems. mdpi.com These materials can exhibit interesting properties such as magnetism, luminescence, and biological activity. mdpi.com The triazolopyrimidine ligands can coordinate to metal centers in a monodentate or bridging fashion, leading to the formation of diverse network structures. mdpi.com
Several copper(II) complexes with 1,2,4-triazolo[1,5-a]pyrimidine and its 5,7-dimethyl derivative have been synthesized and structurally characterized. researchgate.net In these complexes, the triazolopyrimidine ligand typically coordinates to the copper ion through the nitrogen atom at position 3. researchgate.net The presence of an amino group in researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine offers an additional coordination site, potentially leading to the formation of more complex and robust framework structures. The ability of this compound to act as a versatile building block makes it a promising precursor for the design and synthesis of new MOFs with tailored properties for applications in gas storage, separation, and catalysis.
Supramolecular Assembly and Self-Assembled Systems Involvingresearchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine
Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of well-ordered, functional structures. The researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold is well-suited for designing molecules that can undergo self-assembly through a combination of hydrogen bonding, π-π stacking, and other non-covalent forces.
A notable example is the self-assembly of a 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers. mdpi.com These microfibers were found to exhibit blue organic light-emitting properties, demonstrating the potential of self-assembly to create functional materials from this class of compounds. mdpi.com The formation of these ordered structures is driven by cooperative π-π stacking and hydrogen bonding interactions. mdpi.com
The researchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-amine molecule possesses both hydrogen bond donor (the amino group) and acceptor (the nitrogen atoms in the rings) sites, making it an excellent candidate for directed self-assembly. By carefully designing the substituents on the triazolopyridine core, it should be possible to control the dimensionality and properties of the resulting supramolecular architectures. This could lead to the development of new materials for applications in sensing, electronics, and nanotechnology. The study of the self-assembly of this compound and its derivatives is a promising avenue for future research.
Emerging Research Directions and Future Perspectives For 1 2 3 Triazolo 1,5 a Pyridin 5 Amine
Development of Next-Generation Synthetic Methodologies
The synthesis of the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine core has been a subject of considerable research, with methodologies evolving towards greater efficiency, sustainability, and substrate scope. mdpi.comresearchgate.net Early methods often involved multi-step processes with harsh conditions. However, recent advancements are paving the way for more streamlined and environmentally benign approaches that can be adapted for the synthesis of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine and its derivatives.
Next-generation synthetic strategies are increasingly focused on catalyst-free and microwave-assisted reactions. mdpi.comresearchgate.net For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines has been developed using microwave irradiation. mdpi.comresearchgate.net This approach, which involves a tandem reaction of enaminonitriles and benzohydrazides, offers short reaction times and high yields. mdpi.comresearchgate.net Adapting such methodologies to incorporate a precursor that would result in the 5-amino substitution is a key area for future research.
Furthermore, mechanochemical methods are emerging as a sustainable alternative to traditional solvent-based synthesis. A mechanochemical method for obtaining mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines via a [3 + 2] cycloaddition reaction in the presence of copper acetate (B1210297) has been reported. mdpi.com The application of this solvent-free approach to the synthesis of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine could significantly reduce the environmental impact of its production.
| Synthetic Methodology | Key Features | Potential for mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine |
| Microwave-Assisted Synthesis | Catalyst-free, additive-free, rapid, high yields. mdpi.comresearchgate.net | High potential for efficient and green synthesis by using appropriately substituted starting materials. |
| Mechanochemical Synthesis | Solvent-free, energy-efficient. mdpi.com | A promising sustainable route that minimizes solvent waste. |
| Flow Chemistry | Continuous processing, precise control over reaction parameters, improved safety and scalability. | Could enable large-scale, automated, and highly controlled production of the target compound and its derivatives. |
| Photoredox Catalysis | Utilizes visible light to drive chemical reactions under mild conditions. | Offers novel pathways for C-N bond formation and functionalization of the triazolopyridine core. |
Exploration of Novel Chemical Space Through Strategic Derivatization
The amine group at the 5-position of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine serves as a versatile handle for strategic derivatization, allowing for the exploration of a vast and novel chemical space. This functional group can readily undergo a variety of chemical transformations, including acylation, alkylation, arylation, and sulfonylation, to generate a library of new analogues with diverse physicochemical properties.
The goal of such derivatization is often to modulate the biological activity, selectivity, and pharmacokinetic properties of the parent compound. For instance, in the broader class of triazolopyrimidines, derivatization has been successfully employed to develop potent and selective inhibitors of various enzymes and receptors. nih.govnih.gov By analogy, strategic modification of the 5-amino group of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine could lead to the discovery of novel therapeutic agents.
Furthermore, late-stage functionalization techniques are becoming increasingly important in drug discovery. These methods allow for the direct modification of complex molecules at a late stage in the synthetic sequence, which can rapidly generate structural diversity. The application of C-H activation and other late-stage functionalization strategies to the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine core, including the pyridine (B92270) ring of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine, represents a promising direction for creating novel derivatives.
Advancements in Spectroscopic and Analytical Characterization Techniques for Complex Analogs
As the complexity of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine analogs increases through strategic derivatization, the need for advanced spectroscopic and analytical techniques for their unambiguous characterization becomes paramount. While standard techniques such as NMR (¹H and ¹³C) and mass spectrometry are fundamental, more sophisticated methods are required to elucidate the intricate structural details of novel, complex derivatives. nih.gov
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity within complex molecules. For chiral derivatives, the use of chiral chromatography and vibrational circular dichroism (VCD) can determine the absolute stereochemistry.
In the solid state, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. mdpi.com This technique is crucial for understanding the three-dimensional structure of these compounds and how they might interact with biological targets. mdpi.com
| Technique | Information Provided | Relevance for mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine Analogs |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond and through-space correlations between nuclei, establishing molecular connectivity. | Essential for the structural elucidation of complex, multi-substituted derivatives. |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure, including stereochemistry and intermolecular interactions. mdpi.com | Provides definitive proof of structure and insights into solid-state packing and potential polymorphism. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement, allowing for the determination of the elemental composition. nih.gov | Crucial for confirming the identity of newly synthesized compounds. |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration of chiral molecules in solution. | Important for the characterization of enantiomerically pure derivatives with potential stereospecific biological activity. |
Application of Machine Learning and Artificial Intelligence inmdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science, and research on mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine is poised to benefit from these computational tools. ML models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel compounds, thereby accelerating the identification of promising candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis, a well-established computational method, can be enhanced with modern ML algorithms to build more accurate predictive models. nih.gov For example, a recent study on triazolo[1,5-a]pyridines as α-glucosidase inhibitors successfully employed machine learning modeling to gain insights into their biological activities. nih.gov A similar approach could be applied to a library of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine derivatives to predict their potential as, for instance, kinase inhibitors or anti-infective agents.
Furthermore, generative AI models can be used to design novel molecules with desired properties from scratch. By learning the underlying patterns in chemical data, these models can propose new mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine derivatives that are predicted to be highly active and selective for a specific biological target. This in silico design process can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery.
Design of Highly Selective and Potent Molecular Probes
Molecular probes are essential tools for studying biological processes and for the validation of new drug targets. The mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold is a promising starting point for the design of such probes due to its favorable physicochemical properties and its ability to be readily functionalized. The 5-amino group of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine provides a convenient attachment point for reporter groups such as fluorophores, biotin, or radioactive isotopes.
The development of highly selective and potent molecular probes based on this scaffold would enable researchers to visualize and quantify the distribution and engagement of their target proteins in cells and in vivo. For example, a fluorescently labeled derivative of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine could be used in high-content screening assays to identify new modulators of a particular biological pathway.
The design of these probes requires a careful balance between maintaining high affinity for the target and incorporating a reporter group without disrupting the binding interaction. Molecular docking and other computational modeling techniques can be instrumental in predicting the optimal position for linker and reporter group attachment.
Integration into Multifunctional Materials for Emerging Technologies
Beyond its potential in the life sciences, the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold is also being explored for applications in materials science. mdpi.com These nitrogen-rich heterocyclic compounds can exhibit interesting photophysical and electronic properties, making them attractive building blocks for the development of multifunctional materials.
Derivatives of mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine have shown potential for use in organic light-emitting diodes (OLEDs) due to their deep-blue emission and stability. nih.gov The introduction of a 5-amino group in mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine could further tune the electronic properties of the molecule, potentially leading to materials with enhanced performance in electronic devices.
Furthermore, the ability of the triazolopyridine core to coordinate with metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The 5-amino group could act as an additional coordination site, leading to new network topologies and functionalities. The exploration of mdpi.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-amine and its derivatives as ligands in the construction of such advanced materials is a promising area for future research.
Q & A
Q. What are the most efficient synthetic routes for [1,2,4]Triazolo[1,5-a]pyridin-5-amine and its derivatives?
- Methodological Answer : A one-pot synthesis involving 4-chloropyridin-2-amine, DMF-DMA, and hydroxylamine hydrochloride yields an N-hydroxy-formimidamide intermediate. Cyclization with trifluoroacetic anhydride (TFAA) produces the triazolopyridine core, followed by amine functionalization under basic conditions . Alternative heterocyclization strategies include reactions of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles, enabling regioselective substitution at the 5- and 7-positions .
Q. How can structural characterization of this compound derivatives be optimized?
- Methodological Answer : Combine NMR spectroscopy (e.g., , , and ) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and substitution patterns. For ambiguous cases, X-ray crystallography resolves planar triazolopyridine ring systems and steric effects from substituents (e.g., chlorine at C5 or methyl groups at C7) .
Q. What are the key reactivity patterns of the amine group in this compound?
- Methodological Answer : The 5-amine group undergoes nucleophilic aromatic substitution (SNAr) with alkyl halides or acyl chlorides to introduce alkyl/aryl substituents. For example, acylation with trifluoroacetic anhydride modifies solubility and bioactivity . To avoid side reactions, use protecting groups like tert-butoxycarbonyl (Boc) during multi-step syntheses .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyridine functionalization be addressed?
- Methodological Answer : Regioselectivity at C5 vs. C7 is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., Cl at C5) direct nucleophilic attacks to C7, while bulky substituents at C7 favor C5 modifications. Computational modeling (DFT) predicts reactive sites, validated by kinetic studies using HPLC or in situ NMR .
Q. What strategies improve low yields in triazolopyridine cyclization reactions?
- Methodological Answer : Low yields (e.g., 11% in compound 95 synthesis) often stem from competing side reactions or unstable intermediates. Optimize reaction conditions:
- Use microwave-assisted synthesis to reduce reaction time and improve purity .
- Introduce catalytic systems (e.g., CuI or Pd catalysts) to enhance cyclization efficiency .
- Monitor intermediates via TLC or LC-MS to isolate and characterize byproducts .
Q. How do structural modifications impact biological activity in triazolopyridine derivatives?
- Methodological Answer :
- C5 Substitution : Chlorine at C5 enhances kinase inhibition (e.g., Tucatinib’s HER2 selectivity) by increasing electron deficiency and binding affinity .
- C7 Amine Modifications : Aryl or heteroaryl groups at C7 improve adenosine A2A receptor antagonism (IC < 10 nM) by mimicking endogenous ligand interactions .
- C8 Nitrile Groups : Hydrolyzable nitriles act as prodrugs, releasing active carboxylic acids in vivo for mGlu5 modulation .
Q. How can contradictory data on triazolopyridine bioactivity be resolved?
- Methodological Answer : Discrepancies in IC values or mechanism-of-action claims may arise from assay conditions (e.g., cell line variability or ATP concentration in kinase assays). Standardize protocols:
- Use isogenic cell lines to isolate target effects.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
